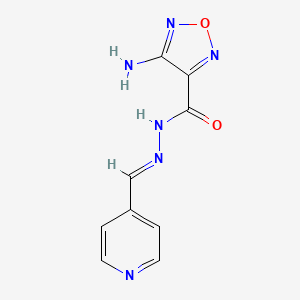

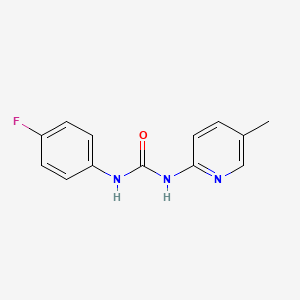

4-氨基-N'-(4-吡啶基亚甲基)-1,2,5-恶二唑-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine-based energetic materials, including compounds related to 4-amino-N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carbohydrazide, involves multistep reactions starting from commercially available reagents. A specific example includes the synthesis of a fused, tricyclic pyridine-based energetic material through a two-step reaction with a total yield of 75%. This process demonstrates the complexity and efficiency of synthetic routes for such compounds (Ma et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques like single X-ray diffraction, revealing intricate details such as crystal parameters and space groups. For example, a related compound was found to have an orthorhombic crystal system with specific dimensions, illustrating the detailed structural information that can be obtained for these materials (Ma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carbohydrazide derivatives can be complex, leading to various heterocyclic derivatives. These reactions include condensation, cyclization under acidic and basic conditions, and interactions with halo compounds to afford N-alkylated products (El-Essawy & Rady, 2011). These chemical transformations underscore the versatility of such compounds in organic synthesis.

Physical Properties Analysis

The physical properties, such as high density and thermal behavior, of related compounds are significant for their applications in materials science. For instance, a related pyridine-based material exhibits a high density (1.92 g cm−3 at 293 K) and low thermal stability, indicating its potential use in energetic materials (Ma et al., 2018).

科学研究应用

合成和化学性质

该化合物及其衍生物通过各种化学反应合成,展示了 1,3,4-恶二唑骨架在药物化学中的灵活性和适应性。例如,Bayrak 等人(2009 年)探索了从异烟酸酰肼开始合成新的 1,2,4-三唑,展示了这些化合物的抗菌活性。该研究重点介绍了将 1,3,4-恶二唑单元纳入更广泛的化学结构的方法,提供了此类化合物在药物开发中的多功能性的见解 (Bayrak 等人,2009 年)。

抗菌和抗癌活性

对 1,3,4-恶二唑衍生物的生物活性的研究非常广泛。Elnagdi 等人(1988 年)讨论了(5-氰基甲基-1,3,4-恶二唑-2-基)乙酸乙酯的制备,然后与各种亲电试剂反应,展示了该化合物作为开发治疗剂的多功能中间体的潜力 (Elnagdi 等人,1988 年)。类似地,Redda 等人(2007 年)专注于合成取代的 1,3,4-恶二唑基四氢吡啶作为抗癌剂,强调了 1,3,4-恶二唑部分在增强四氢吡啶的抗癌活性中的重要性 (Redda & Gangapuram,2007 年)。

抗肿瘤和抗氧化特性

1,3,4-恶二唑衍生物研究的另一个方面包括其在抗肿瘤和抗氧化疗法中的应用。El Sadek 等人(2014 年)合成了含有 1,3,4-恶二唑单元的新型芳香族 C-核苷衍生物,该衍生物表现出有效的抗氧化和抗肿瘤活性。这项研究为利用 1,3,4-恶二唑结构的独特特性开发新型治疗剂奠定了基础 (El Sadek 等人,2014 年)。

属性

IUPAC Name |

4-amino-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-7(14-17-15-8)9(16)13-12-5-6-1-3-11-4-2-6/h1-5H,(H2,10,15)(H,13,16)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCJENFMZNHMMA-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)

![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)

![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)

![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)

![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)